molecular formula C4H6I2 B1436979 (E)-1,3-Diiodo-2-methylprop-1-ene CAS No. 1634667-75-6

(E)-1,3-Diiodo-2-methylprop-1-ene

Cat. No.: B1436979
CAS No.: 1634667-75-6
M. Wt: 307.9 g/mol
InChI Key: CSHHJSVEMPBDKP-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1,3-Diiodo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6I2 It is a diiodo-substituted alkene, characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the propene chain, with a methyl group attached to the second carbon atom

Preparation Methods

(E)-1,3-Diiodo-2-methylprop-1-ene can be synthesized through the photolysis of a diiodo alkene precursor. The process involves the use of a continuous broadband light source and a grating spectrometer to record the time-resolved UV-visible spectrum of the resulting product . The synthetic route typically involves the following steps:

Mechanism of Action

The mechanism by which 1,3-diiodo-2-methylprop-1-ene exerts its effects involves the formation of reactive intermediates, such as peroxy radicals and Criegee intermediates, during its chemical reactions. These intermediates can undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the cleavage of carbon-iodine bonds and the formation of new carbon-oxygen bonds .

Comparison with Similar Compounds

(E)-1,3-Diiodo-2-methylprop-1-ene can be compared with other similar compounds, such as:

Properties

CAS No.

1634667-75-6

Molecular Formula

C4H6I2

Molecular Weight

307.9 g/mol

IUPAC Name

(E)-1,3-diiodo-2-methylprop-1-ene

InChI

InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+

InChI Key

CSHHJSVEMPBDKP-DUXPYHPUSA-N

SMILES

CC(=CI)CI

Isomeric SMILES

C/C(=C\I)/CI

Canonical SMILES

CC(=CI)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.